molecular formula C16H25NO2 B7557621 2,6,6-trimethyl-N-(oxan-4-yl)-5,7-dihydro-4H-1-benzofuran-4-amine

2,6,6-trimethyl-N-(oxan-4-yl)-5,7-dihydro-4H-1-benzofuran-4-amine

Cat. No. B7557621
M. Wt: 263.37 g/mol
InChI Key: RASSGKQVVQAFOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6,6-trimethyl-N-(oxan-4-yl)-5,7-dihydro-4H-1-benzofuran-4-amine, also known as TMA-4, is a psychoactive drug that belongs to the amphetamine class of chemicals. It is a derivative of the phenethylamine family and is structurally similar to other amphetamines such as MDMA and MDA. TMA-4 has been studied for its potential use in scientific research due to its unique properties.

Mechanism of Action

2,6,6-trimethyl-N-(oxan-4-yl)-5,7-dihydro-4H-1-benzofuran-4-amine acts as a releasing agent of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine. It also acts as a reuptake inhibitor, preventing the reuptake of these neurotransmitters into the presynaptic neuron. This compound has been found to have a higher affinity for the serotonin transporter than for the dopamine transporter.
Biochemical and physiological effects:
This compound has been found to have a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been found to increase the release of certain hormones, such as cortisol and prolactin. This compound has been found to have a longer duration of action than other amphetamines, with effects lasting up to 12 hours.

Advantages and Limitations for Lab Experiments

2,6,6-trimethyl-N-(oxan-4-yl)-5,7-dihydro-4H-1-benzofuran-4-amine has several advantages for use in scientific research, including its unique profile of effects on the central nervous system and its potential use in the treatment of depression and anxiety disorders. However, there are also limitations to its use, including its potential for abuse and its potential for adverse side effects.

Future Directions

There are several future directions for research on 2,6,6-trimethyl-N-(oxan-4-yl)-5,7-dihydro-4H-1-benzofuran-4-amine, including its potential use in the treatment of depression and anxiety disorders, its effects on the central nervous system, and its potential for abuse. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Additionally, research is needed to determine the long-term effects of this compound use and its potential for addiction.

Synthesis Methods

2,6,6-trimethyl-N-(oxan-4-yl)-5,7-dihydro-4H-1-benzofuran-4-amine can be synthesized through several methods, including the Leuckart-Wallach reaction and the reductive amination of 2,5-dimethoxyphenylacetone. The Leuckart-Wallach reaction involves the reaction of 2,5-dimethoxyphenylacetone with formamide and formic acid, followed by reduction with sodium borohydride. The reductive amination method involves the reaction of 2,5-dimethoxyphenylacetone with ammonia and a reducing agent such as sodium borohydride.

Scientific Research Applications

2,6,6-trimethyl-N-(oxan-4-yl)-5,7-dihydro-4H-1-benzofuran-4-amine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have a unique profile of effects on the central nervous system, including the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. This compound has also been studied for its potential use in the treatment of depression and anxiety disorders.

properties

IUPAC Name

2,6,6-trimethyl-N-(oxan-4-yl)-5,7-dihydro-4H-1-benzofuran-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-11-8-13-14(17-12-4-6-18-7-5-12)9-16(2,3)10-15(13)19-11/h8,12,14,17H,4-7,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RASSGKQVVQAFOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)CC(CC2NC3CCOCC3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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